molecular formula C15H16F3N5O4S B166686 Prosulfuron CAS No. 94125-34-5

Prosulfuron

Cat. No. B166686
CAS RN: 94125-34-5
M. Wt: 419.4 g/mol
InChI Key: LTUNNEGNEKBSEH-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1nc(C)nc(NC(=O)NS(=O)(=O)c2ccccc2C=CC(F)(F)F)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[F:1][C:2]([CH:3]=[CH:4][c:5]1[c:6]([S:11](=[O:12])(=[O:13])[NH:14][C:15](=[O:16])[NH:17][c:18]2[n:19][c:20]([CH3:26])[n:21][c:22]([O:24][CH3:25])[n:23]2)[cH:7][cH:8][cH:9][cH:10]1)([F:27])[F:28].[H:29][H:30]>>[F:1][C:2]([CH2:3][CH2:4][c:5]1[c:6]([S:11](=[O:12])(=[O:13])[NH:14][C:15](=[O:16])[NH:17][c:18]2[n:19][c:20]([CH3:26])[n:21][c:22]([O:24][CH3:25])[n:23]2)[cH:7][cH:8][cH:9][cH:10]1)([F:27])[F:28]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
COc1nc(C)nc(NC(=O)NS(=O)(=O)c2ccccc2C=CC(F)(F)F)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1nc(C)nc(NC(=O)NS(=O)(=O)c2ccccc2C=CC(F)(F)F)n1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
COc1nc(C)nc(NC(=O)NS(=O)(=O)c2ccccc2CCC(F)(F)F)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.